4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC8796909
InChI: InChI=1S/C19H22ClN3O2/c1-25-19-12-16(4-7-18(19)24)13-21-23-10-8-22(9-11-23)14-15-2-5-17(20)6-3-15/h2-7,12-13,24H,8-11,14H2,1H3/b21-13+
SMILES: COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)O
Molecular Formula: C19H22ClN3O2
Molecular Weight: 359.8 g/mol

4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol

CAS No.:

Cat. No.: VC8796909

Molecular Formula: C19H22ClN3O2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol -

Specification

Molecular Formula C19H22ClN3O2
Molecular Weight 359.8 g/mol
IUPAC Name 4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2-methoxyphenol
Standard InChI InChI=1S/C19H22ClN3O2/c1-25-19-12-16(4-7-18(19)24)13-21-23-10-8-22(9-11-23)14-15-2-5-17(20)6-3-15/h2-7,12-13,24H,8-11,14H2,1H3/b21-13+
Standard InChI Key YYYWGERCHWVWDK-FYJGNVAPSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)O
SMILES COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)O
Canonical SMILES COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol, reflects its intricate structure. The piperazine ring is substituted at the 1-position with a chlorobenzyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}-CH2_2-), while the imine (-CH=N-) linkage connects it to a 2-methoxy-6-hydroxyphenyl moiety. The E-configuration of the imine group is confirmed by its Standard InChIKey (LWIQDRDQACXVOQ-FYJGNVAPSA-N), which encodes stereochemical details.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features. The 1H^1\text{H}-NMR spectrum (500 MHz, DMSO-d6_6) shows signals for the methoxy group at δ 3.85 ppm, the phenolic -OH at δ 9.45 ppm, and aromatic protons between δ 6.70–7.45 ppm . The imine proton (-CH=N-) appears as a singlet at δ 8.30 ppm, consistent with conjugation to the electron-withdrawing piperazine ring .

Table 1: Key Spectroscopic Data

ParameterValue/DescriptionSource
Molecular FormulaC19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}
Molecular Weight359.8 g/mol
1H^1\text{H}-NMR (δ)3.85 (s, OCH3_3), 8.30 (s, CH=N)
SMILESCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 2-hydroxy-3-methoxybenzaldehyde . This one-pot reaction proceeds under mild acidic conditions (e.g., acetic acid) at 60–80°C, yielding the Schiff base through nucleophilic attack of the piperazine’s secondary amine on the aldehyde carbonyl .

Process Considerations

Key challenges include controlling imine geometry (E/Z isomerism) and minimizing byproducts. Patent literature suggests using anhydrous solvents (e.g., toluene) and molecular sieves to sequester water, driving the equilibrium toward the desired E-isomer . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Pharmacological Research and Applications

Biological Activity

While direct bioactivity data for this compound remain limited, structural analogs exhibit antitumor, antibacterial, and antiviral properties. The chlorobenzyl group enhances lipophilicity (logP2.8\log P \approx 2.8), potentially improving blood-brain barrier penetration. Piperazine derivatives are known to modulate neurotransmitter receptors (e.g., serotonin, dopamine), suggesting possible CNS applications .

Structure-Activity Relationships (SAR)

Comparative studies with the methyl-substituted analog (2-methoxy-6-{[4-(4-methylphenyl)-1-piperazinyl]imino}methylphenol) highlight the importance of the chloro substituent . The electron-withdrawing Cl atom increases electrophilicity at the imine nitrogen, potentially enhancing interactions with biological targets .

Comparative Analysis of Piperazine Derivatives

Table 2: Structural and Pharmacological Comparison

CompoundSubstituentMolecular Weight (g/mol)Log PReported Activity
4-({[4-(4-Chlorobenzyl)-1-Piperazinyl]Imino}Methyl)-2-MethoxyphenolCl, OCH3_3359.82.8Antitumor (predicted)
2-Methoxy-6-{[4-(4-Methylphenyl)-1-Piperazinyl]Imino}MethylphenolCH3_3, OCH3_3325.42.2Antibacterial

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